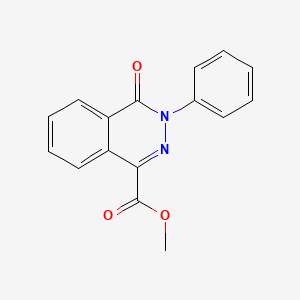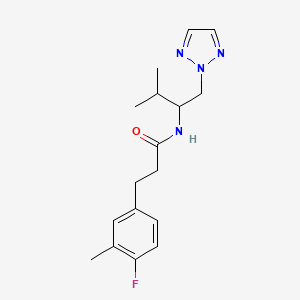
3-(1,1-Difluoroethyl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Antiviral Activity
The synthesis and antiviral activity of trifluorothymidine, related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been studied. Trifluorothymidine is expected to be incorporated into DNA, leading to mutagenic effects, which were confirmed in bacteriophage T4B. The research found that trifluorothymidine markedly inhibited the growth of several transplanted tumors in mice, suggesting potential applications in antiviral therapies (Heidelberger, 1975).
2. Medical Imaging
Fluorine-18 labeled fluoropyridines, including compounds related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been increasingly applied in Positron Emission Tomography (PET) for medical imaging. The research highlights the development of pyridyliodonium salts as a convenient method for introducing fluorine-18 into more stable fluoropyridines (Carroll et al., 2007).
3. Catalytic Fluoromethylation
Research into the catalytic fluoromethylation of carbon-carbon multiple bonds has emphasized the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, often found in pharmaceuticals and agrochemicals. This includes studying electrophilic fluoromethylating reagents and photoredox catalysis, which are relevant for the synthesis of compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine (Koike & Akita, 2016).
4. Synthesis of Fluorinated Compounds
There has been significant interest in the synthesis of fluorinated compounds, including those related to 3-(1,1-Difluoroethyl)-5-fluoropyridine. This includes the development of shelf-stable electrophilic reagents for trifluoromethylthiolation, which is crucial in the design of new drug compounds due to its lipophilicity and electron-withdrawing properties (Shao et al., 2015).
5. Radiochemical Synthesis for Imaging
The compound 3-[18F]fluoro-4-aminopyridine ([18F]3F4AP), related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, has been developed for use in PET imaging of demyelinating diseases. The research discusses its semi-automated production process, which is vital for its application in clinical studies (Brugarolas et al., 2017).
6. Synthesis of Difluoropiperidines
Research into the synthesis of difluoropiperidines, a group that includes compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine, has been conducted. This includes the development of new synthetic pathways starting from suitable delta-chloro-alpha,alpha-difluoroimines (Verniest et al., 2008).
7. Analysis of Drug Metabolism
The metabolism of 5-fluorouracil, a compound related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, has been monitored in vivo using 19F NMR. This research is significant for understanding the metabolic fate of fluorinated drugs in live cells (Stevens et al., 1984).
8. Biochemical and Metabolic Investigations
Studies on fluorinated pyrimidines, which are structurally related to 3-(1,1-Difluoroethyl)-5-fluoropyridine, have been conducted to understand their metabolic pathways and effects on nucleic acid biosynthesis. This research provides insights into the biochemical behavior of such compounds (Harbers et al., 1959).
9. Trifluoromethylation of Uracils and Cytosines
A study on the trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlights the significance of fluoroalkylated enaminones in pharmaceuticals and agrochemicals. This research is relevant for compounds like 3-(1,1-Difluoroethyl)-5-fluoropyridine (Huang et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes such as 3-isopropylmalate dehydrogenase (ipmdh) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
Related compounds have been designed based on the concept of mechanism-based inhibition . These compounds interact with their target enzymes and undergo a normal enzyme reaction, followed by an additional elimination reaction .
Biochemical Pathways
Similar compounds have been shown to affect the biosynthetic pathway of the essential amino acid l-leucine by inhibiting the enzyme ipmdh .
Result of Action
Related compounds have been shown to undergo an additional elimination reaction after the normal enzyme reaction, resulting in the formation of an α,β-unsaturated carbonyl product .
Eigenschaften
IUPAC Name |
3-(1,1-difluoroethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFPXNMDYZZNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

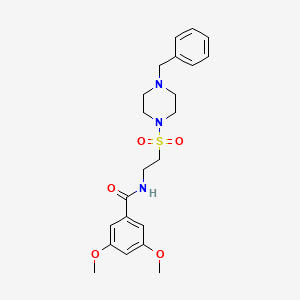
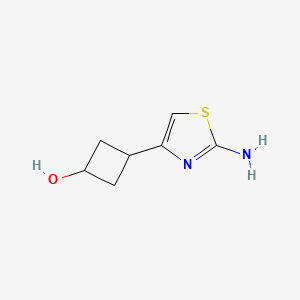
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)


![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)
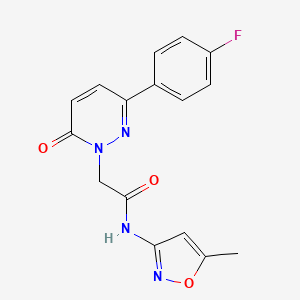

![Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2927534.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)


